Cas no 932470-07-0 (methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate)

Methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate is a synthetic organic compound featuring a quinoline core functionalized with methoxy, phenylamino, and acetamido benzoate groups. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of multiple functional groups enhances its versatility for further derivatization, enabling applications in drug discovery and development. The compound's stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic processes. Its structural complexity may also contribute to selective binding interactions in pharmacological studies.
methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate structure
932470-07-0 structure
Product name:methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate
CAS No:932470-07-0
MF:C27H25N3O5
MW:471.504506826401
CID:5442067
PubChem ID:20922054

methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-[[2-[7-methoxy-2-oxo-3-[(phenylamino)methyl]-1(2H)-quinolinyl]acetyl]amino]benzoate
    • SCHEMBL23595641
    • AKOS001972968
    • methyl 2-(2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate
    • 932470-07-0
    • F3222-2181
    • VU0514178-1
    • methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
    • HMS3476C14
    • methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate
    • Inchi: 1S/C27H25N3O5/c1-34-21-13-12-18-14-19(16-28-20-8-4-3-5-9-20)26(32)30(24(18)15-21)17-25(31)29-23-11-7-6-10-22(23)27(33)35-2/h3-15,28H,16-17H2,1-2H3,(H,29,31)
    • InChI Key: LWPGYWQPGALFIK-UHFFFAOYSA-N
    • SMILES: O=C1C(CNC2C=CC=CC=2)=CC2C=CC(=CC=2N1CC(NC1C=CC=CC=1C(=O)OC)=O)OC

Computed Properties

  • Exact Mass: 471.17942091g/mol
  • Monoisotopic Mass: 471.17942091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 794
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 97Ų

Experimental Properties

  • Density: 1.308±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 720.6±60.0 °C(Predicted)
  • pka: 13.01±0.70(Predicted)

methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3222-2181-5μmol
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3222-2181-20μmol
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3222-2181-15mg
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3222-2181-1mg
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-2181-2mg
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-2181-10μmol
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3222-2181-2μmol
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-2181-4mg
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3222-2181-3mg
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-2181-30mg
methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
932470-07-0 90%+
30mg
$119.0 2023-04-27

methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate Related Literature

Additional information on methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate

Methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate: A Comprehensive Overview

Methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate, also identified by the CAS Registry Number 932470-07-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzoates, characterized by its unique structure that combines a benzoate ester group with a substituted quinoline moiety. The presence of functional groups such as methoxy, phenylamino, and acetamido suggests its versatility in chemical reactions and biological interactions.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and esterification. Recent advancements in synthetic chemistry have enabled the efficient construction of such intricate structures, leveraging catalytic systems and optimized reaction conditions to enhance yield and purity. Researchers have explored various strategies to streamline the synthesis pathway, including the use of microwave-assisted synthesis and continuous-flow reactors, which have significantly improved the scalability of this compound's production.

One of the most promising applications of methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yl}acetamido)benzoate lies in its potential as a pharmacological agent. Studies have demonstrated that this compound exhibits significant bioactivity, particularly in modulating key cellular pathways involved in inflammation and oxidative stress. For instance, recent research has highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for anti-inflammatory therapies.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a viable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent studies have explored its role as an electron transport layer material, where it has demonstrated improved charge carrier mobility and stability under operational conditions.

The structural complexity of methyl 2-(2-{7-methoxy-2-oxo-3-(phenylamino)methyl-1,2-dihydroquinolin-1-yli}acetamido)benzoate also lends itself to applications in catalysis. Researchers have investigated its ability to act as a heterogeneous catalyst in various organic transformations, including aldol reactions and Michael additions. The incorporation of functional groups such as phenylamino and methoxy has been shown to enhance catalytic activity by providing additional coordination sites for substrates.

From an environmental perspective, understanding the fate and behavior of this compound is crucial for assessing its safety and sustainability. Recent toxicological studies have evaluated its potential ecotoxicity and biodegradability under various environmental conditions. These studies have provided valuable insights into its persistence in aquatic systems and its impact on non-target organisms.

In conclusion, methyl 2-(2-{7-methoxy-2 oxo 3 (phenyl amino methyl)-1 2 dihydro quinolin 1 yl} acet amido) benzoate represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool in both academic research and industrial innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.